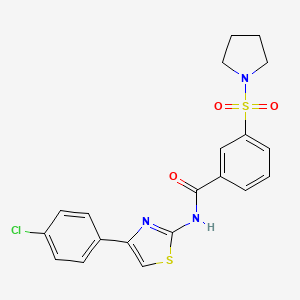

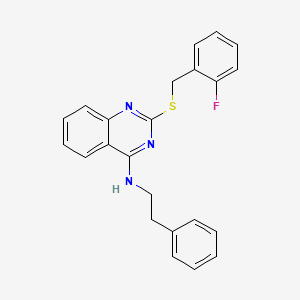

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole-bearing compounds like NCTB often involves reactions with aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes, namely, 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, and/or 4-oxo-4H-chromene-3-carboxaldehyde in absolute ethanol, were heated during the initial stage of reaction .

Molecular Structure Analysis

The molecular structure of NCTB consists of a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen . The thiazole ring is part of a larger structure that includes a 4-chlorophenyl group, a pyrrolidin-1-ylsulfonyl group, and a benzamide group.

Chemical Reactions Analysis

Thiazole-bearing compounds like NCTB can undergo various chemical reactions due to the presence of sulfur and nitrogen in the thiazole ring . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Aplicaciones Científicas De Investigación

Cancer Research Applications

Several studies have focused on compounds with thiazole cores for their potential in treating various types of cancer. For instance, compounds designed and synthesized starting from similar structures have shown moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). The research indicates that tweaking the molecular structure around the thiazole core can lead to significant improvements in anticancer efficacy, providing a pathway for the development of new anticancer agents.

Antimicrobial Applications

The antimicrobial properties of compounds featuring thiazole and benzamide groups have been explored, with findings suggesting a broad spectrum of activity against bacteria and fungi. A study on the synthesis and microbial studies of new pyridine derivatives revealed that these compounds exhibit antibacterial and antifungal activities, highlighting the potential of thiazole derivatives as antimicrobial agents (Patel & Agravat, 2007). This suggests that N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide could be explored for its antimicrobial properties, contributing to the development of new antibiotics or antifungal drugs.

Development of New Materials

Compounds with thiazole and benzamide functionalities have also been investigated for their application in the development of new materials, such as dyes and sensors. Research into the synthesis and biological activity of novel arylazothiazole disperse dyes containing selenium, for example, has demonstrated the utility of these compounds in dyeing polyester fibers, offering potential for the development of biologically active fabrics with antimicrobial and antitumor properties (Khalifa et al., 2015). This indicates the versatility of thiazole-based compounds in applications beyond pharmaceuticals, including the textile industry and material science.

Propiedades

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c21-16-8-6-14(7-9-16)18-13-28-20(22-18)23-19(25)15-4-3-5-17(12-15)29(26,27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQJQWNZLXKSFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(3-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B2431143.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2431147.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431150.png)

![2-Cyclopropyl-4-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431153.png)

![N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2431155.png)

![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2431156.png)

![3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2431160.png)

![N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2431163.png)